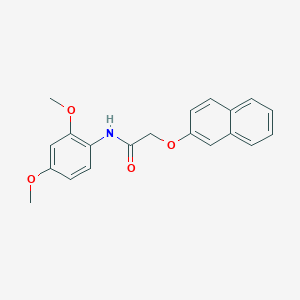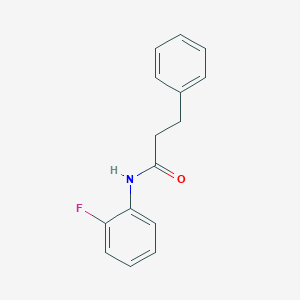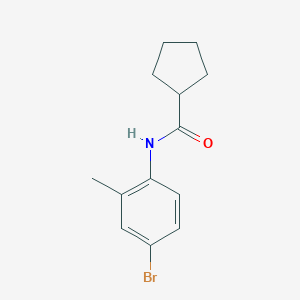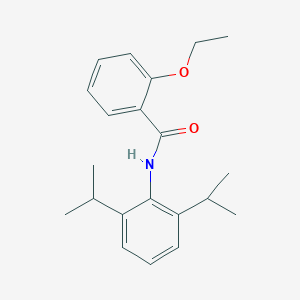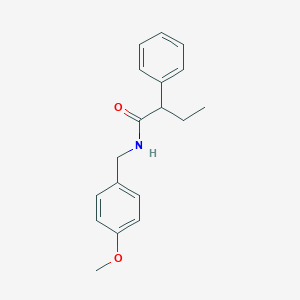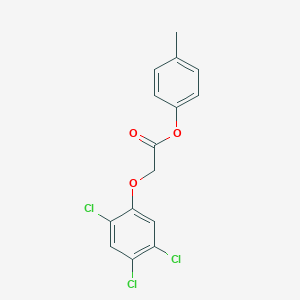
4-Methylphenyl (2,4,5-trichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl (2,4,5-trichlorophenoxy)acetate, also known as mecoprop, is a herbicide that is widely used in agriculture and horticulture. It is a member of the phenoxy herbicides family, which also includes 2,4-D and MCPA. Mecoprop is used to control broadleaf weeds in crops such as cereals, grassland, and lawns.
Mecanismo De Acción
Mecoprop works by disrupting the growth and development of broadleaf weeds. The herbicide is absorbed by the leaves of the weeds and translocated to the growing points of the plant. Mecoprop inhibits the activity of the plant hormone auxin, which is responsible for cell elongation and division. The inhibition of auxin activity leads to abnormal growth and development of the plant, resulting in its death.
Biochemical and Physiological Effects:
Mecoprop has been shown to have biochemical and physiological effects on plants, animals, and humans. In plants, the herbicide inhibits the activity of the enzyme phenylalanine ammonia-lyase, which is involved in the synthesis of lignin. The inhibition of lignin synthesis leads to a reduction in the strength and rigidity of the plant cell wall, making the plant more susceptible to damage by environmental stressors.
In animals and humans, 4-Methylphenyl (2,4,5-trichlorophenoxy)acetate has been shown to have low toxicity and is rapidly metabolized and eliminated from the body. However, chronic exposure to the herbicide has been associated with adverse effects on the liver, kidney, and reproductive system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mecoprop has several advantages for use in lab experiments. The herbicide is relatively inexpensive and easy to obtain, making it accessible to researchers. Mecoprop is also highly effective at controlling broadleaf weeds, making it a useful tool for studying the effects of weed competition on crop growth and development.
However, there are also limitations to the use of 4-Methylphenyl (2,4,5-trichlorophenoxy)acetate in lab experiments. The herbicide can have non-target effects on other plants and animals, making it difficult to isolate the effects of 4-Methylphenyl (2,4,5-trichlorophenoxy)acetate on the target species. Additionally, the herbicide can have variable effects on different plant species, making it difficult to compare results across experiments.
Direcciones Futuras
There are several future directions for research on 4-Methylphenyl (2,4,5-trichlorophenoxy)acetate. One area of research is the development of new synthesis methods that are more environmentally friendly and sustainable. Another area of research is the investigation of the effects of 4-Methylphenyl (2,4,5-trichlorophenoxy)acetate on non-target species, including insects, birds, and mammals. Finally, there is a need for research on the development of new herbicides that are more effective and have fewer adverse effects on the environment and human health.
Métodos De Síntesis
Mecoprop can be synthesized by reacting 2,4,5-trichlorophenoxyacetic acid with methylphenol in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized over the years to improve the yield and reduce the environmental impact of the process.
Aplicaciones Científicas De Investigación
Mecoprop has been the subject of extensive scientific research due to its widespread use in agriculture and horticulture. The herbicide has been studied for its effects on the environment, human health, and plant physiology. The scientific research has focused on the mechanism of action of 4-Methylphenyl (2,4,5-trichlorophenoxy)acetate, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Propiedades
Fórmula molecular |
C15H11Cl3O3 |
|---|---|
Peso molecular |
345.6 g/mol |
Nombre IUPAC |
(4-methylphenyl) 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H11Cl3O3/c1-9-2-4-10(5-3-9)21-15(19)8-20-14-7-12(17)11(16)6-13(14)18/h2-7H,8H2,1H3 |
Clave InChI |
KVHVCFPZUQLXQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



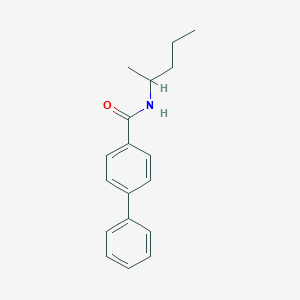

amine](/img/structure/B291338.png)
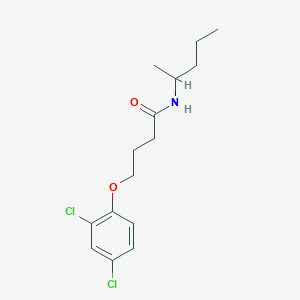

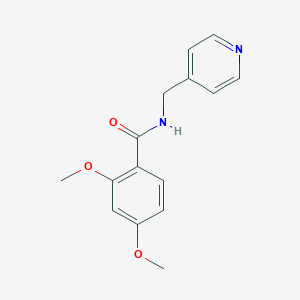

![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)
